molecular formula C20H31N5O B6774588 N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B6774588
M. Wt: 357.5 g/mol
InChI Key: FONPBPVCAHWTPT-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the individual ring structures. The piperidine and piperazine rings are synthesized through cyclization reactions, while the pyridine ring is often introduced via a nucleophilic substitution reaction. The final step involves coupling these rings under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product. Additionally, the use of automated systems can reduce human error and increase scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially on the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide: shares structural similarities with compounds like:

Properties

IUPAC Name

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(4-methylpyridin-2-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-16-7-8-21-19(14-16)23-10-12-24(13-11-23)20(26)22-15-18-4-2-3-9-25(18)17-5-6-17/h7-8,14,17-18H,2-6,9-13,15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONPBPVCAHWTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)C(=O)NCC3CCCCN3C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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